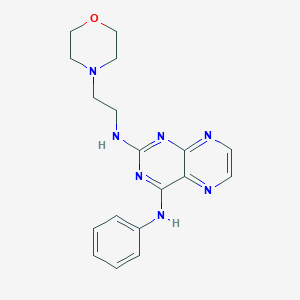

N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine

Description

N2-(2-Morpholinoethyl)-N4-phenylpteridine-2,4-diamine is a pteridine derivative characterized by a morpholinoethyl group at the N2 position and a phenyl group at the N4 position. The morpholinoethyl substituent likely enhances solubility and bioavailability due to the polar morpholine ring, a feature shared with other bioactive compounds .

Properties

IUPAC Name |

2-N-(2-morpholin-4-ylethyl)-4-N-phenylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O/c1-2-4-14(5-3-1)22-17-15-16(20-7-6-19-15)23-18(24-17)21-8-9-25-10-12-26-13-11-25/h1-7H,8-13H2,(H2,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWIIRDCWJHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the morpholinoethyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the pteridine core.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce reduced pteridine derivatives. Substitution reactions can result in a variety of substituted pteridines with different functional groups.

Scientific Research Applications

N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The following table highlights key structural differences and similarities between N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine and its analogs:

Key Observations :

- The phenyl group at N4 is less electron-deficient compared to halogenated or methylated aryl groups in analogs (e.g., 3-chloro-4-methylphenyl), which may influence binding affinity .

Larvicidal Activity (Pyrimidine Analogs)

Morpholine-containing pyrimidine derivatives (e.g., compound 7a–j in ) exhibited significant larvicidal activity against third-instar larvae, with IC50 values comparable to Malathion. The morpholine ring likely enhances membrane permeability, while fluorinated benzyl groups improve target engagement. In contrast, the target compound lacks fluorine or benzyl substituents, which may reduce potency unless compensated by its phenyl group’s planar geometry .

Enzyme Inhibition (Quinazoline Analogs)

Quinazoline derivatives like 9 and 14c (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) showed cholinesterase inhibition (AChE IC50 = 2.1–2.5 µM) via unique binding modes involving dimethoxybenzyl groups . The target compound’s morpholinoethyl group may mimic piperidine’s role in enhancing binding but lacks methoxy groups critical for π-π interactions .

Biological Activity

N2-(2-morpholinoethyl)-N4-phenylpteridine-2,4-diamine is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of Monoamine Oxidase A (MAO-A). This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological implications, and relevant case studies.

Overview of the Compound

This compound is characterized by a pteridine core structure with a morpholinoethyl and phenyl substituent. This unique structure contributes to its biological properties, particularly in neuropharmacology.

Target Enzyme: MAO-A

The primary target of this compound is Monoamine Oxidase A (MAO-A) , an enzyme responsible for the oxidative deamination of monoamines, which include neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions.

Mode of Action

The compound acts as a selective, reversible inhibitor of MAO-A. This inhibition leads to an increase in monoamine neurotransmitter levels, which can have significant implications for treating mood disorders and neurodegenerative diseases.

Biochemical Pathways

The inhibition of MAO-A affects several biochemical pathways:

- Monoaminergic Pathway : Increased neurotransmitter availability can enhance synaptic transmission and improve mood.

- Neuroprotective Effects : Elevated levels of serotonin may provide neuroprotective benefits against neurodegenerative diseases.

Pharmacokinetics

The bioavailability and effectiveness of this compound can be influenced by various factors including dosage, route of administration, and individual patient characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

- Antidepressant Activity : In animal models, compounds similar to this compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These studies suggest that MAO-A inhibition may be a viable target for developing new antidepressants.

- Cancer Research : Preliminary studies indicate that derivatives of pteridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .

- Neuroprotection : Research has indicated that MAO-A inhibitors can protect against neuronal damage in models of Parkinson's disease by reducing oxidative stress and apoptosis in dopaminergic neurons.

Comparative Analysis

| Compound | Target | Biological Activity | Research Findings |

|---|---|---|---|

| This compound | MAO-A | Antidepressant effects; neuroprotection | Increases monoamine levels; reduces stress |

| Other Pteridine Derivatives | Various | Cytotoxicity against cancer cell lines | Inhibitory effects on CDKs |

| Diphenylpyrimidine Derivatives | CDK9 | Anticancer activity | Potent inhibitors with low IC50 values |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.